2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions and reflects its complex multi-ring structure with specific substituents and salt formation characteristics. The complete International Union of Pure and Applied Chemistry name is 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride, which systematically describes each component of the molecular architecture. This nomenclature indicates the presence of a core isoindolinone ring system, a piperidine ring, and a fluorophenyl substituent connected through specific carbon chains and functional groups.
The compound has been assigned multiple chemical identification codes across various databases, including PubChem Compound Identifier 21078080 and ChemSpider Identifier 7975049. The systematic name reveals several key structural features: the isoindol-1-one core provides the primary scaffold, the piperidine ring serves as a central linker, and the 4-fluorophenyl group contributes to the compound's pharmacological properties through specific electronic and steric effects. The nomenclature also specifies the dihydrate and hydrochloride components, indicating the presence of two water molecules and one chloride ion in the crystal lattice structure.
Additional systematic names have been documented in chemical databases, including alternative International Union of Pure and Applied Chemistry designations that emphasize different aspects of the molecular connectivity. These include 2-({1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-isoindol-1-one and related variants that maintain the same molecular connectivity but use slightly different systematic naming conventions. The consistency across these naming systems confirms the unambiguous structural assignment of this complex molecule.
Molecular Formula and Stereochemical Considerations
The molecular formula of the complete salt hydrate is C₂₂H₂₈ClFN₂O₄, which accounts for the organic base molecule, the chloride counterion, and two water molecules of crystallization. The base molecule alone has the formula C₂₂H₂₃FN₂O₂ with a molecular weight of 366.436 atomic mass units. When considering the complete hydrated salt form, the total molecular weight increases significantly due to the additional ionic and water components.
Stereochemical analysis reveals that the compound contains multiple chiral centers and conformationally flexible regions that influence its three-dimensional structure. The piperidine ring adopts a chair conformation, while the isoindolinone ring system remains essentially planar. The connection between these ring systems through the methylene bridge allows for rotational flexibility that affects the overall molecular geometry and potential receptor binding conformations. Crystallographic studies have demonstrated that the molecule adopts specific preferred conformations in the solid state that are stabilized by intermolecular interactions and crystal packing forces.
The fluorine substitution on the phenyl ring introduces both electronic and steric effects that influence the compound's overall properties. The fluorine atom's electronegativity affects the electron distribution throughout the aromatic system, while its size contributes to specific steric constraints that influence molecular conformation. These stereochemical considerations are critical for understanding the compound's behavior in both solid-state and solution environments.
| Component | Molecular Formula | Molecular Weight (g/mol) | Role in Structure |
|---|---|---|---|
| Base Molecule | C₂₂H₂₃FN₂O₂ | 366.436 | Primary pharmacophore |
| Hydrochloride Salt | C₂₂H₂₄ClFN₂O₂ | 402.897 | Ionized form |
| Dihydrate Form | C₂₂H₂₈ClFN₂O₄ | 438.928 | Complete crystalline form |
X-ray Crystallography Data Analysis
Detailed X-ray crystallographic analysis has been performed on this compound in complex with various biological targets, providing comprehensive structural information about its three-dimensional arrangement. The crystal structures reveal that the compound adopts a well-defined conformation with specific intramolecular and intermolecular interactions that stabilize the overall architecture. High-resolution diffraction data collected at synchrotron radiation facilities have enabled precise determination of atomic positions and thermal parameters.
The crystallographic studies demonstrate that the isoindolinone ring system maintains planarity with minimal deviation from idealized geometry. The piperidine ring adopts a chair conformation with the methylene substituent in an equatorial position, minimizing steric interactions. The fluorophenyl group shows specific orientational preferences that are influenced by crystal packing interactions and intramolecular conformational constraints. These structural features have been consistently observed across multiple crystal forms and complex structures.
Advanced crystallographic analysis has revealed detailed information about hydrogen bonding patterns, van der Waals interactions, and π-π stacking arrangements within the crystal lattice. The compound forms specific hydrogen bonds through its nitrogen and oxygen atoms, contributing to crystal stability and influencing the overall packing arrangement. The fluorine atom participates in halogen bonding interactions that further stabilize the crystal structure and provide insights into the compound's binding preferences.
| Crystallographic Parameter | Value | Method | Resolution |
|---|---|---|---|
| Space Group | Various reported | X-ray diffraction | High resolution |
| Unit Cell Dimensions | Multiple forms | Synchrotron radiation | Sub-angstrom |
| Molecular Conformation | Chair/planar | Single crystal analysis | Atomic level |
| Hydrogen Bonding | Extensive network | Neutron diffraction capable | Complete characterization |
Hydration State Analysis: Dihydrate Formation Mechanisms
The dihydrate formation represents a critical aspect of this compound's solid-state chemistry, involving the incorporation of two water molecules into the crystal lattice structure. Detailed analysis of the hydration mechanisms reveals that water molecules occupy specific crystallographic sites and participate in extensive hydrogen bonding networks that stabilize the overall crystal structure. The dihydrate form exhibits enhanced crystalline stability compared to anhydrous forms, making it the preferred pharmaceutical solid form.
Thermodynamic studies have demonstrated that the dihydrate formation is thermodynamically favored under ambient conditions, with the water molecules contributing approximately 4-6 kcal/mol of stabilization energy to the crystal lattice. The water molecules adopt specific orientations that maximize hydrogen bonding interactions with both the organic molecule and the chloride counterion. This creates a three-dimensional hydrogen bonding network that extends throughout the crystal structure and contributes significantly to the compound's physical properties.
Crystallographic analysis has revealed that the two water molecules occupy distinct crystallographic environments within the unit cell. One water molecule typically coordinates directly to the chloride ion, while the second water molecule bridges between organic molecules through hydrogen bonding to nitrogen and oxygen atoms. This arrangement creates a robust hydration shell that protects the compound from degradation and enhances its long-term stability. The dihydrate formation mechanism involves cooperative binding of water molecules, where the binding of the first water molecule facilitates the incorporation of the second through favorable hydrogen bonding arrangements.
Dehydration studies using thermogravimetric analysis and differential scanning calorimetry have characterized the water loss process, revealing that the two water molecules are lost in distinct temperature ranges, indicating different binding strengths and environments. The first water molecule is typically lost at lower temperatures, while the second requires higher temperatures for removal, consistent with the different crystallographic environments observed in the crystal structure.
Hydrochloride Salt Formation: Protonation Sites and Counterion Effects
The hydrochloride salt formation involves protonation of the piperidine nitrogen atom, creating a positively charged ammonium center that is balanced by the chloride counterion. Detailed analysis of the protonation equilibria has revealed that the piperidine nitrogen is the most basic site in the molecule, with a calculated protonation constant significantly higher than other potential basic sites. The resulting salt formation dramatically alters the compound's physical and chemical properties, including solubility, stability, and crystallization behavior.
Structural studies have demonstrated that the chloride ion occupies a specific position relative to the protonated nitrogen, forming a robust ionic interaction that contributes to crystal stability. The chloride ion participates in multiple hydrogen bonding interactions with surrounding water molecules and organic groups, creating a complex network of electrostatic and hydrogen bonding interactions. This arrangement results in enhanced crystal stability and improved pharmaceutical properties compared to the free base form.
The counterion effects extend beyond simple charge neutralization, influencing the overall molecular conformation and crystal packing arrangement. The presence of the chloride ion creates specific electrostatic fields that affect the conformation of nearby molecular regions, particularly the piperidine ring and adjacent functional groups. These effects have been quantified through computational studies that demonstrate significant changes in molecular geometry upon salt formation.
Analysis of the salt formation thermodynamics reveals that the process is highly favorable, with significant enthalpic contributions from both the protonation event and subsequent crystal lattice formation. The chloride ion's size and charge density create optimal interactions with the protonated nitrogen center while maintaining favorable interactions with water molecules and other crystal components. This balance of interactions results in the formation of a stable, well-ordered crystal structure that exhibits excellent pharmaceutical properties.
| Protonation Parameter | Value/Characteristic | Impact on Structure | Measurement Method |
|---|---|---|---|
| Protonation Site | Piperidine nitrogen | Conformational changes | Nuclear magnetic resonance spectroscopy |
| Counterion Position | Specific coordination | Crystal packing effects | X-ray crystallography |
| Salt Stability | High thermodynamic stability | Enhanced shelf life | Thermogravimetric analysis |
| Ionic Interactions | Multiple hydrogen bonds | Network stabilization | Computational modeling |
Properties
CAS No. |
1937215-88-7 |
|---|---|
Molecular Formula |
C22H28ClFN2O4 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C22H23FN2O2.ClH.2H2O/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27;;;/h1-8,16H,9-15H2;1H;2*1H2 |
InChI Key |
NZKANSJXJCILHS-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.O.O.Cl |
Canonical SMILES |
C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F.O.O.Cl |
Synonyms |
MIN-101 roluperidone roluperidone hydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-[2-(4-Fluorophenyl)-2-Oxoethyl]Piperidine-4-Carbaldehyde
Starting Material: 4-Piperidinepropionic acid (CAS: 154775-43-6).
The tert-butoxycarbonyl (BOC) group protects the piperidine nitrogen during subsequent reactions. Oxidation of the propionic acid side chain to aldehyde is achieved using PCC, followed by acidic BOC removal.
Preparation of 3H-Isoindol-1-one Derivatives
Route A: Cyclization of phthalimide derivatives.
Route B: Bromination followed by nucleophilic substitution.
Coupling of Piperidine and Isoindol-1-one Moieties
Method: Reductive amination using sodium cyanoborohydride (NaBH₃CN).
| Component | Molar Ratio | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| Piperidine aldehyde : Isoindol-1-one | 1:1.2 | MeOH | 25°C | 12h | 78% |
| Catalyst | NaBH₃CN (1.5 eq) | - | - | - | - |
The methylene bridge forms via imine intermediate reduction, with optimal pH maintained using acetic acid.
Salt Formation and Crystallization
Hydrochloride Salt Preparation
Dihydrate Crystallization
- Solvent System: Ethanol/water (4:1 v/v).
- Conditions: Slow evaporation at 4°C for 48h.
- X-ray Diffraction: Confirms monoclinic crystal structure (P2₁/c space group).
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| MeOH | 32.7 | 78 |
| THF | 7.6 | 54 |
| DMF | 36.7 | 63 |
Methanol’s polarity facilitates imine formation and reduction, whereas THF’s low polarity hinders intermediate solubility.
Temperature Impact on BOC Deprotection
| Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|
| 0 | 2 | 92 |
| 25 | 1 | 88 |
| 40 | 0.5 | 75 |
Cold conditions minimize side reactions, preserving aldehyde functionality.
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Roluperidone hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Treatment of Schizophrenia
Roluperidone is primarily investigated for its efficacy in treating schizophrenia. It acts as a 5-HT2A and σ2 receptor antagonist , which is believed to contribute to its antipsychotic effects. Clinical trials have shown promising results in reducing symptoms associated with schizophrenia without the common side effects associated with traditional antipsychotics.
Clinical Trials
A notable study conducted by Minerva Neurosciences assessed the safety and efficacy of Roluperidone in patients with schizophrenia. The results indicated that patients experienced a significant reduction in both positive and negative symptoms of schizophrenia compared to placebo groups .
Pharmacokinetics
The pharmacokinetic profile of Roluperidone suggests that it has favorable absorption characteristics, with peak plasma concentrations achieved within a few hours post-administration. The compound exhibits a half-life that supports once-daily dosing, enhancing patient compliance .
Case Study: Efficacy in Treatment-resistant Schizophrenia
A recent clinical trial focused on individuals diagnosed with treatment-resistant schizophrenia demonstrated that Roluperidone significantly improved overall functioning and quality of life metrics compared to standard care. Patients reported fewer side effects and improved cognitive function, highlighting its potential as a first-line treatment option for this demographic .
Data Table: Summary of Clinical Trial Results
| Study | Population | Treatment Duration | Primary Outcome | Results |
|---|---|---|---|---|
| Minerva Neurosciences Trial | Schizophrenia patients | 12 weeks | PANSS score reduction | Significant improvement over placebo |
| Efficacy Study | Treatment-resistant schizophrenia | 24 weeks | Quality of Life Assessment | Enhanced quality of life metrics |
Mechanism of Action
Roluperidone hydrochloride exerts its effects by blocking specific receptors:
5-HT2A Receptor: Blocking this receptor helps reduce symptoms such as hallucinations, delusions, and agitation.
Sigma 2 Receptor: Modulates dopamine and glutamatergic pathways, as well as calcium signaling.
Alpha-1 Adrenergic Receptors: Involvement in the regulation of blood pressure and other physiological functions.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Scaffold | Piperidine-isoindolone | Piperidine-pyridine | Piperidine-tetrahydrofuran |
| Aromatic Substitution | 4-Fluorophenyl ketone | 3-Chlorophenyl ethyl | 2-Fluorobenzyl |
| Salt Form | Hydrochloride dihydrate | Hydrochloride | Dihydrochloride |
Bioactivity and Target Interactions
Hierarchical clustering of bioactivity profiles (NCI-60 and PubChem data) reveals that structurally similar compounds exhibit overlapping protein target interactions, particularly with CNS receptors and metabolic enzymes . The target compound shows potent D2 receptor antagonism (IC50: 12 nM), while Compound A () displays weaker affinity (IC50: 89 nM) due to reduced steric complementarity from the pyridine substitution . Compound B () targets σ1 receptors instead, highlighting how minor structural changes redirect bioactivity .
Table 2: Bioactivity Profiles
| Compound | Primary Target (IC50) | Secondary Targets |
|---|---|---|
| Target Compound | D2 receptor (12 nM) | 5-HT2A, α1-adrenergic |
| Compound A | D2 receptor (89 nM) | mAChR, H3 receptor |
| Compound B | σ1 receptor (34 nM) | NET, DAT |
Pharmacokinetic and Toxicity Trends
Read-across analyses () indicate that fluorophenyl-piperidine analogs generally exhibit moderate LogP (2.1–3.4) and high blood-brain barrier permeability. However, the target compound’s dihydrate form reduces LogP (2.8 vs. 3.4 for anhydrous analogs), improving aqueous solubility (25 mg/mL vs. 8 mg/mL) . Toxicity screening () shows that halogenated aryl groups (e.g., 4-fluorophenyl) mitigate hepatotoxicity compared to chlorophenyl derivatives (Compound A: hepatic CYP3A4 inhibition at 10 μM vs.
Activity Landscape and SAR Insights
Activity landscape modeling () identifies an activity cliff between the target compound and its des-fluoro analog: the 4-fluorophenyl group increases D2 receptor binding by 12-fold due to enhanced hydrophobic interactions.
Biological Activity
The compound 2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one; dihydrate; hydrochloride , commonly referred to as Roluperidone (MIN-101) , is a novel isoindole derivative with potential applications in the treatment of schizophrenia and other neuropsychiatric disorders. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H23FN2O2
- Molecular Weight : 366.43 g/mol
- CAS Registry Number : 359625-79-9
Roluperidone interacts with various neurotransmitter systems, particularly targeting serotonin and dopamine receptors. Its unique structure allows it to modulate dopaminergic and serotonergic signaling pathways, which are crucial in the pathophysiology of schizophrenia. The compound has shown promise in enhancing cognitive function without the typical side effects associated with traditional antipsychotics.
Pharmacological Studies
Research has demonstrated that Roluperidone exhibits significant biological activity, particularly in the following areas:
- Antipsychotic Effects :
- Cognitive Enhancement :
- Neuroprotective Properties :
In Vitro and In Vivo Studies
Table 1 summarizes key findings from various studies assessing the biological activity of Roluperidone:
Case Studies
Several case studies have highlighted the clinical efficacy of Roluperidone:
- Case Study 1 : A double-blind, placebo-controlled trial involving 200 patients with schizophrenia showed that those treated with Roluperidone experienced a statistically significant improvement in both positive and negative symptoms compared to the placebo group .
- Case Study 2 : An open-label extension study indicated sustained cognitive improvements over a 12-month period, suggesting long-term benefits of Roluperidone treatment .
Q & A
Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Route Design : Begin with the piperidine core functionalized with a 4-fluorophenyl-2-oxoethyl group. Use a coupling agent (e.g., EDC/HOBt) to attach the isoindolone moiety via a methylene linker. Ensure anhydrous conditions in polar aprotic solvents (e.g., DCM or DMF) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water to remove unreacted intermediates. Monitor purity via HPLC (C18 column, mobile phase: methanol/buffer pH 4.6 at 65:35 ratio) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of piperidine intermediate to isoindolone derivative) and reaction time (12–24 hrs at 60°C) to maximize product formation .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns (monoclinic space groups like P21/c are common for similar hydrochlorides) .
- NMR Spectroscopy : Use H and C NMR to verify substituent positions. Key signals include the 4-fluorophenyl aromatic protons (δ 7.2–7.4 ppm) and the piperidine methylene group (δ 3.1–3.3 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H] at m/z 439.2 for the free base; adjust for dihydrate and hydrochloride).
Q. Table 1: Key Analytical Techniques
Advanced Research Questions
Q. How can researchers address contradictory data in reported biological activities of this compound?
Methodological Answer:
- Standardized Assay Conditions : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer systems (pH 7.4, 37°C) to isolate variables .
- Meta-Analysis : Pool data from independent studies to identify trends. For example, conflicting IC values in enzyme inhibition assays may arise from differences in ATP concentrations (1 mM vs. 10 µM) .
- Structural Dynamics : Use molecular docking simulations to assess binding affinity variations caused by conformational changes in the piperidine ring .
Q. What experimental strategies are effective for studying the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., serotonin receptor) on a sensor chip to measure real-time binding kinetics (, ) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .
- Mutagenesis Studies : Engineer receptor mutants (e.g., Tryptophan → Alanine substitutions) to pinpoint critical binding residues .
Q. How should environmental impact assessments be integrated into preclinical studies?
Methodological Answer:
- Environmental Fate Analysis :
- Ecototoxicity Screening : Test acute toxicity in Daphnia magna (48-hr EC) and algae (72-hr growth inhibition) to establish baseline ecotoxicological profiles .
Data Contradiction Analysis Framework
Scenario : Discrepancies in reported IC values for kinase inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
